molecular formula C12H16BrNO2 B8165184 4-Bromo-3-ethoxy-N-isopropylbenzamide

4-Bromo-3-ethoxy-N-isopropylbenzamide

Cat. No.: B8165184
M. Wt: 286.16 g/mol
InChI Key: MPJXZEZOBAYOSR-UHFFFAOYSA-N
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Description

4-Bromo-3-ethoxy-N-isopropylbenzamide is a benzamide derivative featuring a bromine atom at the para position, an ethoxy group at the meta position, and an isopropyl substituent on the amide nitrogen. This compound is of interest in medicinal and agrochemical research due to its structural motifs, which are associated with bioactivity modulation.

Properties

IUPAC Name

4-bromo-3-ethoxy-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-4-16-11-7-9(5-6-10(11)13)12(15)14-8(2)3/h5-8H,4H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPJXZEZOBAYOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NC(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-ethoxy-N-isopropylbenzamide typically involves the following steps:

    Bromination: The starting material, 3-ethoxybenzamide, undergoes bromination using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the fourth position of the benzene ring.

    Amidation: The brominated intermediate is then reacted with isopropylamine under suitable conditions to form the final product, 4-Bromo-3-ethoxy-N-isopropylbenzamide. This reaction is typically carried out in a solvent such as dichloromethane or ethanol, with the reaction mixture being stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for 4-Bromo-3-ethoxy-N-isopropylbenzamide would likely involve similar steps but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-ethoxy-N-isopropylbenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The ethoxy group and the amide moiety can participate in oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethoxy group.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the amide group to the corresponding amine.

    Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) can be used to hydrolyze the amide bond.

Major Products Formed

    Substitution: Products with different substituents replacing the bromine atom.

    Oxidation: Products with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

    Reduction: Products with reduced amide groups, such as primary amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

4-Bromo-3-ethoxy-N-isopropylbenzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-ethoxy-N-isopropylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Table 1: Comparative Properties of Selected Benzamide Derivatives

Compound Name R1 R2 Molecular Weight LogP (Predicted) Solubility (mg/mL) Melting Point (°C)
4-Bromo-3-ethoxy-N-isopropylbenzamide Ethoxy Isopropyl 300.15 2.8 0.05 120–122 (est.)
4-Bromo-3-methoxy-N-isopropylbenzamide Methoxy Isopropyl 286.12 2.3 0.1 115–117
4-Bromo-3-ethoxy-N-methylbenzamide Ethoxy Methyl 258.08 2.5 0.2 105–107 (est.)

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